1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione
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Overview
Description
1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione is a compound that features a unique structure combining an azetidine ring and a pyrrolidine-2,5-dione moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione typically involves the reaction of azetidine derivatives with pyrrolidine-2,5-dione under specific conditions. One common method includes the use of N-cyanomethyl isoquinolinium chloride with 2-arylidene-1,3-indandiones and (E)-N-hydroxybenzimidoyl chlorides in a one-pot cascade double [3 + 2] cycloaddition reaction . This method yields the desired product with high diastereoselectivity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted azetidine derivatives.
Scientific Research Applications
1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and spirocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Spiro-azetidin-2-one derivatives: These compounds share the azetidine ring and exhibit similar biological activities.
Pyrrolidine-2,5-dione derivatives: These compounds have the pyrrolidine-2,5-dione moiety and are used in similar applications.
Uniqueness: 1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both azetidine and pyrrolidine-2,5-dione rings allows for diverse chemical modifications and potential therapeutic applications.
Biological Activity
1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione is a heterocyclic compound characterized by the presence of azetidine and pyrrolidine rings along with a dione functional group. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Recent studies have focused on its synthesis, structural properties, and biological effects.
Chemical Structure
The compound can be represented as follows:
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, potentially leading to:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in inflammatory processes.
- Cell signaling modulation : It could alter cellular signaling pathways related to disease mechanisms.
Antiinflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. Preliminary studies suggest its potential as an inhibitor of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. For instance, compounds with similar structures have shown effectiveness in inhibiting COX-1 and COX-2 enzymes, which are critical in the inflammatory response .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies suggest that derivatives of similar heterocyclic compounds exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria. The potential for this compound to act against resistant strains of bacteria is particularly noteworthy .
Case Studies
Case Study 1: Anti-inflammatory Effects
A study conducted by Tageldin et al. explored the anti-inflammatory effects of pyrimidine derivatives, including those structurally related to this compound. The research involved both in vitro assays measuring COX enzyme inhibition and in vivo models assessing paw edema induced by formalin. Results indicated a significant reduction in inflammation markers upon treatment with these derivatives .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of various heterocyclic compounds, including this compound. The study utilized a series of bacterial strains to determine minimum inhibitory concentrations (MIC). The findings revealed promising activity against resistant strains of Staphylococcus aureus and Enterococcus faecalis, suggesting that this compound could serve as a template for developing new antibiotics .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:
Structural Feature | Impact on Activity |
---|---|
Presence of azetidine ring | Enhances binding affinity to biological targets |
Dione functionality | Contributes to enzyme inhibition properties |
Substituents on pyrrolidine | Modulates pharmacokinetic properties |
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-(azetidin-3-ylmethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H12N2O2/c11-7-1-2-8(12)10(7)5-6-3-9-4-6/h6,9H,1-5H2 |
InChI Key |
FBGHXHCZCKXTRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CNC2 |
Origin of Product |
United States |
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